molecular formula C12H24ClNO4 B13367389 3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride

3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride

Cat. No.: B13367389
M. Wt: 281.77 g/mol
InChI Key: REFPVMRTHIMPLJ-UHFFFAOYSA-N
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Description

3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride, also known as Propionyl-L-carnitine hydrochloride (Propionyl-L-Carnitine HCl), is a cationic surfactant and esterified derivative of L-carnitine. Its molecular formula is C10H20ClNO4, with a molar mass of 253.72 g/mol . Structurally, it consists of a carnitine backbone modified with a pentanoyl (C5) acyl chain (Fig. 1). This compound is highly water-soluble, hygroscopic, and stable under inert, low-temperature storage (-20°C) . Clinically, it is used to treat renal dysfunction, congestive heart failure, and intermittent claudication due to its role in enhancing mitochondrial fatty acid oxidation .

Properties

Molecular Formula

C12H24ClNO4

Molecular Weight

281.77 g/mol

IUPAC Name

(3-carboxy-2-pentanoyloxypropyl)-trimethylazanium;chloride

InChI

InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H

InChI Key

REFPVMRTHIMPLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthesis Approach

  • Starting Materials : The synthesis may start with a precursor such as 3-carboxy-N,N,N-trimethyl-1-propanaminium hydroxide inner salt , which can be prepared through basic hydrolysis of 3-thmethylaminiumbutanoic acid ester salt .

  • Esterification : The next step involves esterification with pentanoic acid or its derivatives to introduce the pentanoyloxy group. This step may require activation of the carboxylic acid group using reagents like thionyl chloride.

  • Quaternization : If necessary, quaternization of the nitrogen atom can be achieved using alkyl halides, though in this case, the compound is already quaternized.

  • Purification : The final product is purified through recrystallization or chromatographic methods.

Chemical and Physical Properties

Property Description
Molecular Formula C12H24ClNO4
Molecular Weight 281.77 g/mol
IUPAC Name (3-carboxy-2-pentanoyloxypropyl)-trimethylazanium;chloride
Standard InChI InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H
Standard InChIKey REFPVMRTHIMPLJ-UHFFFAOYSA-N
Canonical SMILES CCCCC(=O)OC(CC(=O)O)CN+(C)C.[Cl-]

Biological Activity and Applications

3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride is noted for its role in facilitating fatty acid transport into mitochondria, thereby promoting energy production. Its biological effects suggest potential therapeutic applications in treating conditions such as renal function deterioration and congestive heart failure.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The pentanoyloxy ester undergoes enzymatic or chemical hydrolysis to release the carboxylic acid form. This reaction is critical for its role as a prodrug:

  • Mechanism : Esters are cleaved via nucleophilic attack by water (in acidic/base conditions) or enzymes (e.g., esterases).

  • Conditions :

    • Chemical : Acidic (HCl, H₂O) or basic (KOH, EtOH) conditions.

    • Enzymatic : In vivo metabolism, particularly in the liver or kidneys, where esterases cleave the ester bond.

For example, propionyl-L-carnitine (a related ester derivative) demonstrates enhanced hydrolysis under physiological conditions, increasing bioavailability . The pentanoyloxy group’s stability and hydrolysis rate depend on chain length and steric effects.

Stability and Storage Considerations

The compound is hygroscopic and requires storage under inert atmospheres (e.g., nitrogen) at low temperatures (≤–20°C) to prevent degradation . This instability is attributed to:

  • Moisture sensitivity : Accelerates hydrolysis of the ester group.

  • Thermal sensitivity : Melting points for derivatives range from 146–172°C, indicating volatility at elevated temperatures .

Comparison with Other Derivatives

The structure and reactivity of 3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride differ from other carnitine esters:

FeaturePentanoyloxy Derivative Propionyl Derivative Benzyl Derivative
Ester Chain Length Pentanoyl (5 carbons)Propionyl (3 carbons)Benzyl (aromatic)

Scientific Research Applications

3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its role in cellular metabolism and as a potential biomarker for certain metabolic disorders.

    Medicine: Explored for its potential therapeutic effects, including its use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of 3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride involves its interaction with cellular enzymes and receptors. The compound is known to target peroxisomal carnitine O-octanoyltransferase, which plays a crucial role in fatty acid metabolism. By modulating the activity of this enzyme, the compound can influence various metabolic pathways and exert its biological effects .

Comparison with Similar Compounds

Propionyl-L-Carnitine HCl (C5 Acyl Chain)

  • Molecular Formula: C10H20ClNO4
  • Molar Mass : 253.72 g/mol
  • Solubility : Soluble in water (>37.4 mg/mL), slightly soluble in chloroform .
  • Applications : Primarily used for cardiovascular and renal diseases due to its moderate hydrophilicity and efficient cellular uptake .

Octanoylcarnitine Chloride (C8 Acyl Chain)

  • Molecular Formula: C15H30ClNO4
  • Molar Mass : 323.86 g/mol
  • Solubility : ≥36.9 mg/mL in DMSO, ≥37.4 mg/mL in water .
  • Applications : Used in lipid metabolism studies and cytotoxicity assays. The longer C8 chain increases lipophilicity, making it suitable for membrane permeability studies .

Lauroyl-L-carnitine Chloride (C12 Acyl Chain)

  • Molecular Formula: C19H38ClNO4
  • Molar Mass : 379.96 g/mol
  • Solubility: Lower water solubility compared to shorter-chain analogs; often used in non-polar solvents.
  • Applications : Functions as an absorption enhancer in drug delivery systems due to its surfactant-like properties .

Palmitoyl-L-carnitine Chloride (C16 Acyl Chain)

  • Molecular Formula: C23H46ClNO4
  • Molar Mass : 436.07 g/mol
  • Solubility: Poor water solubility; requires organic solvents like ethanol for dissolution .
  • Applications : Utilized in studies of long-chain fatty acid transport and metabolic disorders. Its high lipophilicity limits therapeutic use but enhances research utility in lipid membranes .

Structural and Functional Trends

Acyl Chain Length and Solubility

  • Shorter chains (C5–C8): Higher water solubility due to increased polarity. Propionyl (C5) and octanoyl (C8) derivatives are ideal for systemic therapies requiring aqueous compatibility .
  • Longer chains (C12–C16) : Enhanced lipophilicity improves interaction with lipid bilayers, making them suitable for topical or research applications .

Comparative Data Table

Compound Acyl Chain Molecular Formula Molar Mass (g/mol) Water Solubility Primary Applications
Propionyl-L-Carnitine HCl C5 C10H20ClNO4 253.72 >37.4 mg/mL Heart failure, renal dysfunction
Octanoylcarnitine chloride C8 C15H30ClNO4 323.86 ≥37.4 mg/mL Lipid metabolism, cytotoxicity assays
Lauroyl-L-carnitine chloride C12 C19H38ClNO4 379.96 Low Drug absorption enhancement
Palmitoyl-L-carnitine chloride C16 C23H46ClNO4 436.07 Insoluble Fatty acid transport studies

Biological Activity

3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride, also known as a derivative of carnitine, is a quaternary ammonium compound that plays a significant role in various biological processes. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on available research data.

  • Molecular Formula : C12H24ClNO4
  • Molar Mass : 281.77 g/mol
  • Appearance : White to off-white crystalline solid
  • Solubility : Slightly soluble in chloroform, highly soluble in water
  • Melting Point : 165-167°C

Biological Activity

This compound exhibits various biological activities, primarily related to its role in energy metabolism and potential therapeutic effects on metabolic disorders.

The compound functions primarily through the following mechanisms:

  • Fatty Acid Transport : It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is crucial for energy production in cells.
  • Regulation of Energy Metabolism : By influencing mitochondrial function, it may help regulate energy metabolism, particularly in muscle tissues.
  • Antioxidant Properties : Some studies suggest that it may exhibit antioxidant effects, reducing oxidative stress in cells.

Case Studies and Clinical Trials

  • Metabolic Disorders : A study highlighted that the compound has shown promise in improving metabolic profiles in patients with insulin resistance and obesity. Participants receiving treatment displayed significant reductions in body weight and improved lipid profiles after 12 weeks of administration .
  • Cardiovascular Health : Research has indicated potential benefits in cardiovascular health, particularly for patients with heart failure. The compound may enhance cardiac function by improving fatty acid oxidation and reducing myocardial ischemia .
  • Renal Function : The compound has been investigated for its protective effects on renal function. In animal models, it demonstrated the ability to mitigate renal damage caused by ischemia-reperfusion injury .

Summary of Biological Activities

Activity TypeDescriptionReference
Fatty Acid TransportEnhances transport of fatty acids into mitochondria
Metabolic RegulationImproves metabolic profiles in obese patients
Cardiovascular BenefitsEnhances cardiac function and reduces ischemia
Renal ProtectionMitigates renal damage from ischemia-reperfusion

Safety and Toxicology

While this compound is generally considered safe for use in research and clinical settings, precautions must be taken due to its potential irritative properties:

  • Hazard Statements : Causes skin irritation; may be harmful if swallowed or inhaled.
  • Precautionary Measures : Use protective gloves and eye protection; handle under suitable conditions to avoid exposure .

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:
Synthesis typically involves esterification of L-carnitine with pentanoyl chloride under controlled acidic conditions. Key steps include:

  • Acylation : React L-carnitine with pentanoyl chloride in anhydrous methanol at 0–4°C, followed by neutralization with HCl to form the quaternary ammonium salt .
  • Purification : Use ion-exchange chromatography to isolate the product, followed by recrystallization in ethanol/water mixtures.
    Characterization : Confirm structure via:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for ester carbonyl (δ170\delta \sim170 ppm) and quaternary ammonium signals (δ3.3\delta \sim3.3 ppm for N(CH3_3)3_3) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+^+] at m/z 294.2) .

Basic: Which analytical techniques ensure purity and stability assessment?

Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) at 1 mL/min; monitor UV absorption at 210 nm. Purity >95% is achievable with retention time consistency .
  • Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 6 months) and analyze degradation products (e.g., free carnitine via LC-MS). Store at -20°C to minimize hydrolysis .

Advanced: How can hydrogen bonding networks in its crystal structure be resolved?

Answer:

  • X-ray Diffraction : Collect high-resolution data (0.8\leq 0.8 Å) and refine using SHELXL .
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R22(8)R_2^2(8) motifs for carboxylic acid dimers) .
  • Challenge : Disordered solvent molecules may require PLATON/SQUEEZE to model electron density voids .

Advanced: Which computational methods predict thermochemical and electronic properties?

Answer:

  • DFT Calculations : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to optimize geometry and calculate:
    • Thermochemistry : Atomization energies (error <3 kcal/mol vs experiment) .
    • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for reactivity studies .
  • Limitation : Exact exchange terms in functionals may overestimate polarizability; validate with MP2 benchmarks .

Advanced: How to address discrepancies between experimental and computational bond lengths?

Answer:

  • Error Source : Gradient approximations in DFT may fail for van der Waals interactions.
  • Mitigation :
    • Compare multiple functionals (e.g., B3LYP vs M06-2X) .
    • Incorporate dispersion corrections (e.g., D3-BJ) for non-covalent interactions .
    • Validate with experimental XRD bond lengths (e.g., C=O at ~1.21 Å) .

Advanced: What challenges arise in crystallographic refinement of this compound?

Answer:

  • Disorder : The pentanoyl chain may exhibit rotational disorder. Use PART instructions in SHELXL to model alternative conformations .
  • Twinned Data : If crystals are twinned, apply HKLF 5 format and twin-law matrices (e.g., -h, -k, l) during refinement .
  • Validation : Check Rint_{int} (<5%) and Flack parameter for enantiopurity confirmation .

Basic: How to assess its stability under physiological conditions?

Answer:

  • Hydrolysis Kinetics : Incubate in PBS (pH 7.4, 37°C) and quantify degradation via HPLC. Half-life (t1/2t_{1/2}) can be modeled using first-order kinetics .
  • Mass Spectrometry : Identify hydrolysis products (e.g., free carnitine at m/z 162.1) .

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